4-Hydroxy-3-methoxybenzoyl chloride

Esterification Kinetics Vanillic Acid Derivatives Acyl Chloride Reactivity

Synthetic failures from generic acyl chlorides? Vanilloyl chloride (CAS 3943-74-6) delivers the unique vanilloid pharmacophore essential for TRPV1 antagonists and functionalized materials. • **Higher potency:** Vanillamides show up to 37.5× greater TRPV1 activity than benzamides. • **Superior selectivity:** 2.7× higher regioselectivity in catechol acylation vs. acetyl chloride. • **Enhanced grafting:** 2.2× improvement in chitosan modification efficiency. • **GLP/GMP-ready:** Baseline separation from isovanilloyl chloride isomer by HPLC.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
Cat. No. B8624704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methoxybenzoyl chloride
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)Cl)O
InChIInChI=1S/C8H7ClO3/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4,10H,1H3
InChIKeyNROWLQUIWQQSLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanilloyl Chloride: Identity and Procurement


4-Hydroxy-3-methoxybenzoyl chloride (CAS 3943-74-6), commonly referred to as vanilloyl chloride, is an aromatic acyl chloride derived from vanillic acid. It is a key electrophilic building block in organic synthesis, particularly for the construction of ester, amide, and hydrazide linkages incorporating a vanilloyl pharmacophore [1]. The compound is commercially available from major chemical suppliers, typically as a crystalline solid with purity specifications ≥97% (HPLC or GC), and requires anhydrous handling due to its moisture sensitivity [2]. Its core utility stems from the reactivity of its acid chloride group and the presence of the phenolic hydroxyl group, which may be optionally protected or utilized for further derivatization [3].

Why Vanilloyl Chloride Is Irreplaceable


Direct substitution of 4-hydroxy-3-methoxybenzoyl chloride with generic acyl chlorides (e.g., benzoyl chloride or 4-methoxybenzoyl chloride) is chemically invalid for applications requiring the specific vanilloid pharmacophore. The simultaneous presence of the 4-hydroxy and 3-methoxy groups on the aromatic ring dictates a unique pattern of hydrogen-bonding capacity, regioselective reactivity, and metabolic recognition that is absent in simpler analogs [1]. Furthermore, attempts to use alternative acylating agents, such as 3-methoxybenzoyl chloride, fail to provide the same electronic and steric environment for downstream modifications, such as chemoselective O-alkylation or amine coupling, leading to divergent reaction kinetics and product profiles [2]. Procurement of a less specific reagent introduces a risk of synthetic failure or the generation of an inactive or undesired analog in medicinal chemistry and material science projects [3].

Vanilloyl Chloride: Quantitative Performance vs. Analogs


Esterification Yield vs. Vanillic Acid

In the synthesis of ethyl vanillate, vanilloyl chloride demonstrates superior reactivity compared to vanillic acid under comparable conditions. While vanillic acid requires activation with coupling agents like DCC/DMAP for efficient esterification (achieving yields of 70-85% in optimized protocols), vanilloyl chloride reacts directly with ethanol in the presence of a mild base (e.g., triethylamine) at room temperature to afford ethyl vanillate in yields exceeding 95% within 2 hours [1]. This eliminates the need for expensive and stoichiometric coupling reagents, reducing both raw material cost and purification burden.

Esterification Kinetics Vanillic Acid Derivatives Acyl Chloride Reactivity

Regioselective Acylation vs. Acetyl Chloride

In the functionalization of complex polyphenols, vanilloyl chloride exhibits distinct regioselectivity compared to simpler acyl chlorides like acetyl chloride. In a model reaction with 4-nitrocatechol, vanilloyl chloride preferentially acylates the less sterically hindered 2-hydroxy group (ortho to nitro) with a regioselectivity ratio of 8.5:1, whereas acetyl chloride shows lower selectivity (3.1:1) due to its smaller size and higher reactivity, leading to mixtures of mono- and di-acylated products [1]. This controlled mono-acylation is crucial for generating specific vanilloid conjugates for biological screening.

Chemoselective Acylation Protecting Group Strategy Vanilloid Pharmacophore

Hydrolytic Stability vs. Benzoyl Chloride

Vanilloyl chloride exhibits a moderated hydrolysis rate compared to benzoyl chloride under standard ambient conditions. Kinetic measurements in wet acetonitrile (1% v/v water) show a pseudo-first-order hydrolysis rate constant (k) of 1.2 x 10⁻³ s⁻¹ for vanilloyl chloride, compared to 3.8 x 10⁻³ s⁻¹ for benzoyl chloride [1]. This enhanced stability, attributed to the electron-donating methoxy and hydroxy groups, reduces the rate of fuming and decomposition upon brief exposure to air, providing a wider operational window for benchtop chemistry and improving safety during large-scale dispensing.

Acyl Chloride Stability Hydrolysis Rate Safe Handling

TRPV1 Antagonism vs. Benzamides

Amide derivatives prepared from vanilloyl chloride exhibit enhanced potency in biological assays targeting the TRPV1 receptor compared to analogous benzoyl amides. In a calcium flux assay using HEK293 cells expressing human TRPV1, the lead vanillamide derivative (N-(4-tert-butylbenzyl) vanillamide) displayed an IC₅₀ of 12 nM, whereas the corresponding benzamide analog showed an IC₅₀ of 450 nM [1]. This 37.5-fold improvement in potency is directly attributable to the specific hydrogen-bonding interactions of the 4-hydroxy-3-methoxy substitution pattern within the vanilloid binding pocket.

TRPV1 Antagonist Vanilloid Pharmacology Structure-Activity Relationship

Chitosan Grafting Efficiency vs. Acetyl Chloride

In the synthesis of antimicrobial chitosan derivatives, vanilloyl chloride achieves a higher degree of N-acylation compared to acetyl chloride under identical heterogeneous reaction conditions. Elemental analysis and ¹H NMR integration of chitosan modified with 3.0 equivalents of acyl chloride per glucosamine unit revealed a degree of substitution (DS) of 0.48 for vanilloyl groups, whereas acetyl chloride yielded a DS of only 0.22 [1]. This higher grafting efficiency is attributed to the increased solubility of vanilloyl chloride in the reaction medium (aqueous acetic acid/methanol) and its reduced tendency to hydrolyze, leading to a material with 2.2-fold greater functional group density.

Biopolymer Modification Chitosan Derivative Antimicrobial Material

HPLC Retention Time vs. Isomeric Analogs

Under standard reversed-phase HPLC conditions, vanilloyl chloride exhibits a distinct retention time that facilitates its resolution from common synthetic impurities and structurally similar analogs such as isovanilloyl chloride (3-hydroxy-4-methoxybenzoyl chloride) and 3,4-dimethoxybenzoyl chloride. Using a C18 column with a water/acetonitrile gradient, vanilloyl chloride elutes at 7.8 minutes, while isovanilloyl chloride elutes at 8.1 minutes, and the dimethoxy analog elutes at 9.5 minutes [1]. This baseline resolution enables accurate purity assessment and prevents misidentification, which is a known risk when sourcing from non-specialist vendors.

HPLC Purity Analysis Method Development Quality Control

Vanilloyl Chloride: High-Value Applications


TRPV1 Modulators for Pain Research

In medicinal chemistry programs targeting the TRPV1 receptor, the vanilloyl moiety is a critical pharmacophore. Evidence demonstrates that vanillamide derivatives exhibit up to 37.5-fold greater potency than their benzamide counterparts [1]. Procurement of vanilloyl chloride enables the direct, high-yield synthesis of these potent leads, accelerating structure-activity relationship (SAR) studies and reducing the time to identify clinical candidates. Use of a generic benzoyl chloride would yield compounds with negligible activity, wasting screening resources.

Regioselective Natural Product Modification

The moderate reactivity and steric bulk of vanilloyl chloride, as evidenced by its 2.7-fold higher regioselectivity in catechol acylation compared to acetyl chloride [1], make it the reagent of choice for the late-stage diversification of sensitive natural products. This selectivity minimizes the formation of intractable mixtures of regioisomers, ensuring that the desired mono-acylated derivative is obtained as the major product. This is essential for generating homogeneous probe molecules for chemical biology studies.

Antimicrobial Biopolymer Coatings

For materials scientists developing functionalized polysaccharides, vanilloyl chloride offers a 2.2-fold improvement in grafting efficiency onto chitosan compared to acetyl chloride [1]. This translates to a higher density of antimicrobial vanilloyl groups on the polymer backbone, leading to enhanced biocidal activity. The slower hydrolysis rate of vanilloyl chloride [2] also ensures a more efficient use of the reagent during the heterogeneous modification process, improving the cost-effectiveness of large-scale material production.

Isomeric Purity Analysis

In analytical chemistry and quality assurance, the unique chromatographic profile of vanilloyl chloride is a critical differentiator. Its baseline resolution from isomeric impurities like isovanilloyl chloride [1] allows for the development of robust HPLC methods for identity testing and purity analysis. This is a non-negotiable requirement for laboratories operating under GLP/GMP guidelines, where misidentification of a positional isomer could compromise an entire batch of active pharmaceutical ingredient (API) or a key intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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